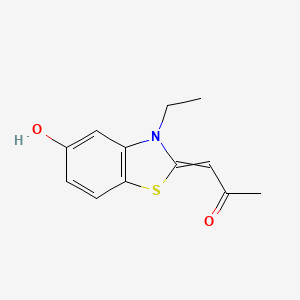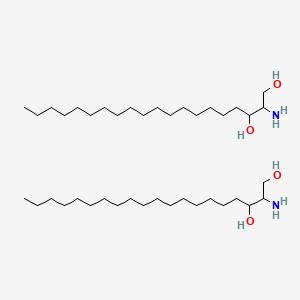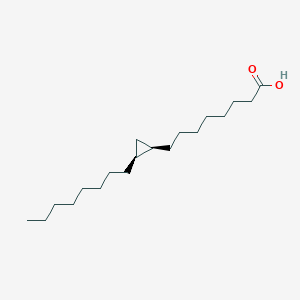
cis-9,10-Methyleneoctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-9,10-Methyleneoctadecanoic acid: is a cyclopropane fatty acid found in various biological sources, including bacteria and the digestive gland of P. globosa . It is a component of the cell membranes of Staphylococcus aureus and is secreted by Helicobacter pylori . This compound plays a role in enhancing histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells and activates protein kinase C in a calcium-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-9,10-Methyleneoctadecanoic acid typically involves the cyclopropanation of unsaturated fatty acids. One common method is the reaction of oleic acid with methylene iodide and zinc-copper couple under reflux conditions . This reaction forms the cyclopropane ring at the 9,10 position of the fatty acid chain.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar cyclopropanation reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: cis-9,10-Methyleneoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The cyclopropane ring can be oxidized to form dihydroxylated products.
Reduction: Reduction of the cyclopropane ring can lead to the formation of saturated fatty acids.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Dihydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
cis-9,10-Methyleneoctadecanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-9,10-Methyleneoctadecanoic acid involves its incorporation into cell membranes, where it affects membrane fluidity and function . It enhances histamine- and dibutyryl cAMP-stimulated acid secretion in gastric cells by activating protein kinase C in a calcium-dependent manner . This activation leads to downstream signaling pathways that increase acid secretion.
Comparison with Similar Compounds
Dihydrosterculic acid: Another cyclopropane fatty acid with similar structural features.
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester: A methyl ester derivative of cis-9,10-Methyleneoctadecanoic acid.
Comparison: this compound is unique due to its specific biological roles and its ability to enhance acid secretion in gastric cells. While similar compounds like dihydrosterculic acid share structural features, they may not exhibit the same biological activities or applications.
Properties
Molecular Formula |
C19H36O2 |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
8-[(1R,2S)-2-octylcyclopropyl]octanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1 |
InChI Key |
PDXZQLDUVAKMBQ-ZWKOTPCHSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[(3-methoxyphenyl)carbamoylamino]-2-methylphenyl]-N-pyridin-4-ylbenzamide](/img/structure/B10786627.png)
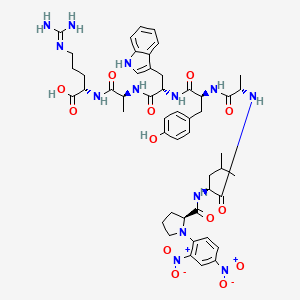
![(3R,4S,5S,6R,7R,9R,11R,12R,13S)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B10786649.png)
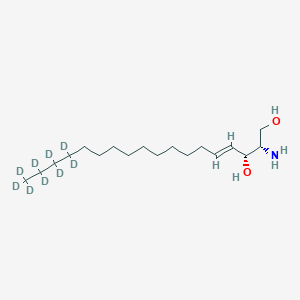
![2-[[5-amino-2-[[2-[[24-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B10786651.png)
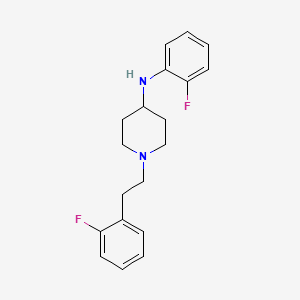
![6-bromo-N-[3-chloro-4-(3-fluorophenyl)sulfonylphenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10786658.png)
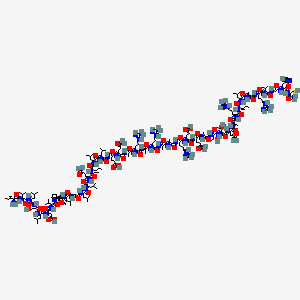

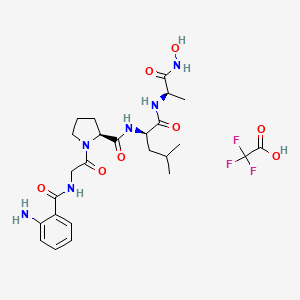
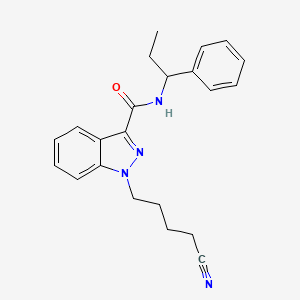
![N-{2-[4-({3-Chloro-4-[3-(trifluoromethyl)phenoxy]phenyl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethyl}-3-hydroxypropanamide](/img/structure/B10786700.png)
